N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide
Description
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-22(19,20)17-8-2-3-10-4-5-11(9-12(10)17)16-14(18)13-6-7-15-21-13/h4-7,9H,2-3,8H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPNFXJNMIOTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction involves the use of alkynes and nitrile oxides as starting materials, which undergo cycloaddition to form the isoxazole ring . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones . The final step involves the sulfonylation of the tetrahydroquinoline ring and subsequent coupling with the isoxazole carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Isoxicam: A nonsteroidal anti-inflammatory drug.
Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis.
Uniqueness
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide is unique due to its specific combination of the isoxazole ring and the tetrahydroquinoline moiety, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
